molecular formula C6H3F2NO2S B13095324 2,4-Difluoro-5-nitrobenzenethiol

2,4-Difluoro-5-nitrobenzenethiol

Cat. No.: B13095324
M. Wt: 191.16 g/mol
InChI Key: RJDMIXOPJOKXCU-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzenethiol is an organic compound with the molecular formula C6H3F2NO2S It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrobenzenethiol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. One common method is the reaction of 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For example, the reaction with sodium hydrosulfide (NaHS) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and simulated moving bed chromatography modules can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrobenzenethiol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The thiol group can be oxidized to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydrosulfide (NaHS) or amines in polar aprotic solvents (e.g., DMF) under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

    Reduction: 2,4-Difluoro-5-aminobenzenethiol.

    Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid or disulfides.

Scientific Research Applications

2,4-Difluoro-5-nitrobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrobenzenethiol depends on its chemical reactivity and the functional groups present:

    Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms make the benzene ring more susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides, which can interact with biological molecules or materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-nitrobenzenethiol is unique due to the combination of its functional groups (fluorine, nitro, and thiol), which confer distinct reactivity and potential applications in various fields. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations and interactions.

Properties

Molecular Formula

C6H3F2NO2S

Molecular Weight

191.16 g/mol

IUPAC Name

2,4-difluoro-5-nitrobenzenethiol

InChI

InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H

InChI Key

RJDMIXOPJOKXCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-]

Origin of Product

United States

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